

(S)-2-amino-5-phenylpentanoic Acid: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-amino-5-phenylpentanoic acid

Cat. No.: B112858

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-5-phenylpentanoic acid, also known as 5-phenyl-L-norvaline, is a non-proteinogenic amino acid that has garnered interest in the fields of medicinal chemistry and drug development. Its structural similarity to natural amino acids, combined with the presence of a phenylpentyl side chain, imparts unique physicochemical and biological properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of **(S)-2-amino-5-phenylpentanoic acid**, detailed experimental protocols for their determination, and an exploration of its relevant biological signaling pathways.

Core Physicochemical Properties

The physicochemical properties of **(S)-2-amino-5-phenylpentanoic acid** are crucial for its application in drug design, influencing factors such as solubility, absorption, and distribution. The following table summarizes the key quantitative data available for this compound and its close structural analogs.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₅ NO ₂	-
Molecular Weight	193.24 g/mol	[1] [2]
Melting Point	Racemic (DL) form: 255-257 °C	[3]
L-norvaline (structurally related): >300 °C	[4]	
Boiling Point (Predicted)	L-norvaline (structurally related): 222.9 ± 23.0 °C	[4]
pKa (Carboxyl group)	L-norvaline (structurally related): 2.32 (at 25°C)	[4]
Norvaline (predicted): 2.36	[5]	
pKa (Amino group) (Predicted)	Norvaline: 9.76	[5]
Aqueous Solubility	L-norvaline (structurally related): 48.7 g/L	[4] [6]
L-norvaline (structurally related): 10.5 g/100 mL (18 °C)	[4]	
Specific Optical Rotation [α]	L-norvaline (structurally related): +24.0 ± 1.5° (c=10 in 5N HCl)	[7]
L-norvaline (structurally related): +7.025 (H ₂ O)	[4]	
XLogP3 (Computed)	-0.4	[1] [2]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Protocol:

- A small, finely powdered sample of **(S)-2-amino-5-phenylpentanoic acid** is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
- The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.[\[8\]](#)[\[9\]](#)

pKa Determination by Titration

The acid dissociation constants (pKa) of the carboxylic acid and amino groups are determined by acid-base titration.

Protocol:

- A known concentration of **(S)-2-amino-5-phenylpentanoic acid** is dissolved in deionized water.
- The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the equivalents of base added.
- The pKa values correspond to the pH at the half-equivalence points on the titration curve.
[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Aqueous Solubility Determination

The shake-flask method is a common technique for determining equilibrium solubility.

Protocol:

- An excess amount of solid **(S)-2-amino-5-phenylpentanoic acid** is added to a known volume of deionized water in a sealed flask.
- The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered to remove the undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[14][15][16][17]

Specific Rotation Measurement

The specific rotation is a characteristic property of a chiral compound.

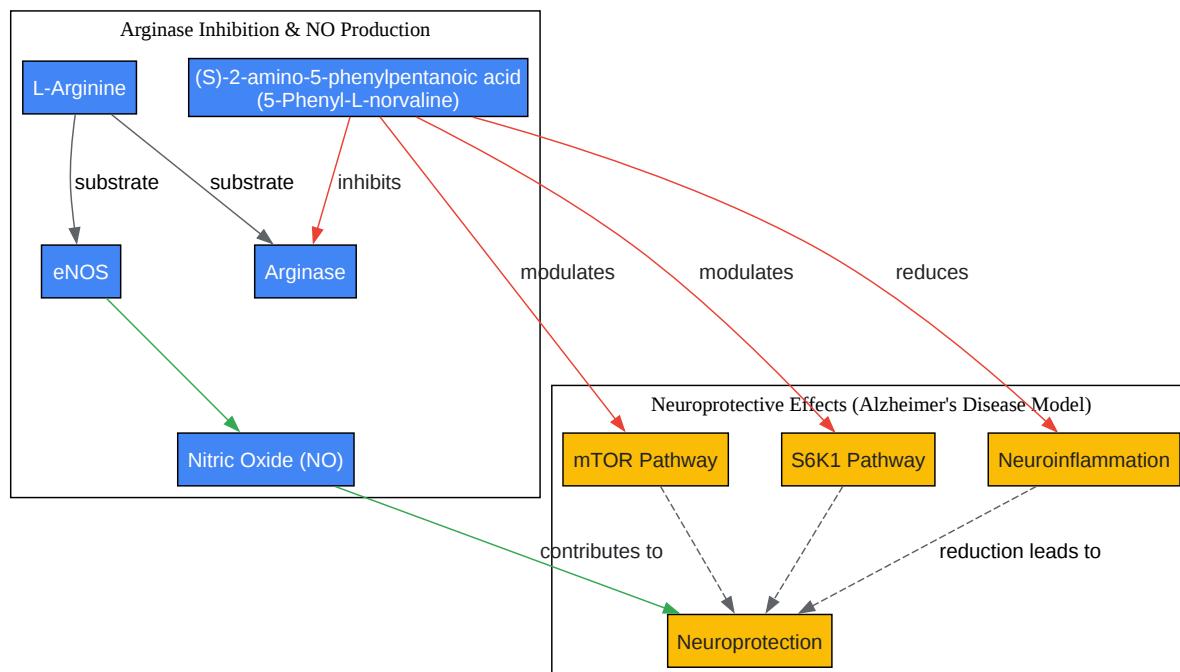
Protocol:

- A solution of **(S)-2-amino-5-phenylpentanoic acid** is prepared at a known concentration (c, in g/mL) in a specified solvent (e.g., water or 5N HCl).
- A polarimeter is calibrated using a blank (the pure solvent).
- The prepared solution is placed in a sample tube of a known path length (l, in decimeters).
- The observed optical rotation (α) of the solution is measured at a specific temperature (T) and wavelength (λ , typically the sodium D-line at 589 nm).
- The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l * c)$.[18][19]

Biological Signaling Pathways

(S)-2-amino-5-phenylpentanoic acid, as 5-phenyl-L-norvaline, is a structural analog of L-norvaline, a known inhibitor of the enzyme arginase. Arginase competes with nitric oxide

synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline and its analogs can increase the bioavailability of L-arginine for NOS, thereby promoting the production of nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neuromodulation.


Furthermore, research on L-norvaline has indicated its potential as a neuroprotective agent in the context of Alzheimer's disease.[20][21] This neuroprotection is thought to be mediated through the modulation of several interconnected signaling pathways, including the reduction of neuroinflammation and the regulation of pathways involving mTOR (mammalian target of rapamycin) and S6K1 (ribosomal protein S6 kinase beta-1).[22]

Below are diagrams illustrating the experimental workflow for pKa determination and the proposed signaling pathway of L-norvaline, which is expected to be similar for **(S)-2-amino-5-phenylpentanoic acid**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for pKa determination by titration.

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of **(S)-2-amino-5-phenylpentanoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 2761813 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 2-amino-5-phenylpentanoic acid | 34993-02-7 [chemicalbook.com]
- 4. L-Norvaline | 6600-40-4 [chemicalbook.com]
- 5. Norvaline - Wikipedia [en.wikipedia.org]
- 6. L-Norvaline for synthesis 6600-40-4 [sigmaaldrich.com]
- 7. L-Norvaline, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. thinksrs.com [thinksrs.com]
- 10. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 11. scribd.com [scribd.com]
- 12. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 14. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. microbenotes.com [microbenotes.com]
- 17. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. hou.usra.edu [hou.usra.edu]
- 20. L-Norvaline, a new therapeutic agent against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. L-Norvaline, a new therapeutic agent against Alzheimer's disease - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [(S)-2-amino-5-phenylpentanoic Acid: A Comprehensive Physicochemical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112858#physicochemical-properties-of-s-2-amino-5-phenylpentanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com